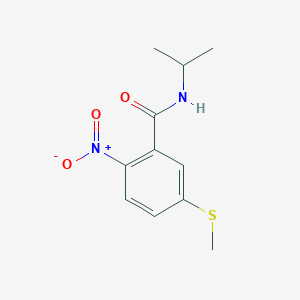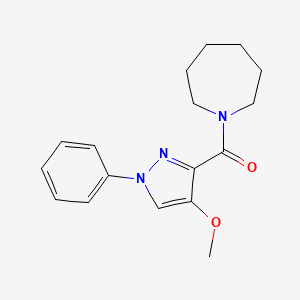
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide, also known as BZP-SA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BZP-SA is a sulfonamide derivative that has been synthesized using various methods, and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and immune responses, and the inhibition of bacterial growth. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has also been found to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential as a lead compound for the development of novel drugs. However, N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide also has limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide, including the optimization of its synthesis and purification, the elucidation of its mechanism of action, the evaluation of its efficacy and safety in animal models, and the development of novel derivatives with improved properties. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide also has potential applications in the development of combination therapies for the treatment of various diseases.
Métodos De Síntesis
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide can be synthesized using a variety of methods, including the reaction of N-benzyl-3-chlorosulfonylbenzamide with 4-benzylpiperazine in the presence of a base, or the reaction of N-benzyl-3-sulfonylbenzamide with 4-benzylpiperazine in the presence of a catalyst. The synthesis of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been optimized to improve yield and purity, and has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to exhibit promising biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been tested in vitro and in vivo, and has shown potential as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and infections.
Propiedades
IUPAC Name |
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-25(26-19-21-8-3-1-4-9-21)23-12-7-13-24(18-23)32(30,31)28-16-14-27(15-17-28)20-22-10-5-2-6-11-22/h1-13,18H,14-17,19-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHBMPQJYJOHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)





![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)

![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)



